molecular formula C9H7FN2O2 B3006706 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol CAS No. 1075259-77-6

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B3006706
CAS No.: 1075259-77-6
M. Wt: 194.165
InChI Key: BZXHFOPWZZWASH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocyclic Systems in Drug Discovery and Development

The strategic incorporation of fluorine atoms into heterocyclic molecules is a cornerstone of modern drug design. tandfonline.comnih.gov Over 20% of all pharmaceuticals on the market are fluorinated, including a significant portion of blockbuster drugs. tandfonline.comnih.gov The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties.

Key effects of fluorination include:

Modulation of Physicochemical Properties : Fluorine is highly electronegative and can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a drug's solubility, permeability, and protein binding. nih.govrsc.org

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This often leads to an increased half-life and improved bioavailability of the drug. tandfonline.com

Improved Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing the binding affinity and potency of a drug candidate. chim.it

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target. chim.itmq.edu.au

The fusion of fluorine with heterocyclic scaffolds has led to the development of numerous successful drugs across various therapeutic areas. tandfonline.comnih.gov

Table 1: Examples of FDA-Approved Fluorinated Heterocyclic Drugs

Drug Name Therapeutic Class Heterocyclic Core
Fluoxetine Antidepressant Phenylpiperidine
Linezolid Antibiotic Oxazolidinone
Sitagliptin Antidiabetic Triazolopiperazine
Fluticasone Corticosteroid Androstane

This table presents a selection of well-known fluorinated drugs to illustrate the importance of this chemical feature.

Overview of the 1,5-Naphthyridine (B1222797) Core as a Privileged Structure in Bioactive Molecules

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The 1,5-naphthyridine core is considered one such scaffold due to its frequent appearance in biologically active compounds. nih.govresearchgate.net

Derivatives of 1,5-naphthyridine have demonstrated a remarkable breadth of pharmacological activities. nih.govencyclopedia.pubresearchgate.net For instance, the fused 1,5-naphthyridine derivative Pyronaridine is an antimalarial agent effective against Plasmodium falciparum and Plasmodium vivax. nih.gov Other derivatives have shown significant cytotoxicity against cancer cell lines like human HL-60 and HeLa, acting as topoisomerase II inhibitors. nih.govencyclopedia.pub The versatility of the 1,5-naphthyridine system allows for its use in creating compounds that can serve as ligands for metal complexes or as agents with specific optical properties. nih.gov

Table 2: Examples of Bioactive Fused 1,5-Naphthyridine Derivatives

Compound Type Biological Activity Reference
Pyronaridine Antimalarial (against P. falciparum, P. vivax) nih.gov
Benzo[b] researchgate.netchim.itnaphthyridines Cytotoxicity (against HL-60, HeLa cells), Topoisomerase II inhibition nih.govencyclopedia.pub

This table highlights specific examples of fused 1,5-naphthyridine systems and their documented biological effects.

Historical Context and Therapeutic Relevance of Naphthyridine Derivatives

Naphthyridines, as a class of compounds, have a rich history in medicinal chemistry. nih.gov They can be isolated from natural sources, such as marine organisms and terrestrial plants, where they exist as alkaloids with diverse biological activities. nih.gov Synthetic naphthyridine derivatives have been extensively explored, leading to compounds with a wide array of therapeutic applications. nih.gov

The broader family of naphthyridine isomers (including 1,5-, 1,6-, 1,7-, 1,8-, and 2,6-naphthyridines) has been investigated for numerous biological effects, including:

Antimicrobial and Antiviral Activity nih.gov

Anticancer Properties nih.govnih.gov

Anti-inflammatory and Analgesic Effects nih.gov

Applications in Neurological Disorders nih.gov

For example, derivatives of the related 1,8-naphthyridine (B1210474) scaffold are known for their antibacterial (e.g., Nalidixic acid, the precursor to fluoroquinolones), anticancer, and antiviral activities. nih.govresearchgate.net Natural naphthyridine alkaloids have shown potential as anticancer agents, with some compounds exhibiting potent activity against leukemia and various solid tumor cell lines. nih.gov This extensive body of research underscores the therapeutic potential inherent in the naphthyridine framework, providing a strong rationale for the continued investigation of novel derivatives like 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXHFOPWZZWASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol and Its Analogs

Direct Fluorination Strategies

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed naphthyridine ring system. These late-stage fluorination methods are highly desirable as they allow for the diversification of advanced intermediates.

The direct fluorination of aromatic systems with elemental fluorine (F₂) is often challenging due to the high reactivity of fluorine, which can lead to a lack of selectivity and substrate degradation. thieme-connect.de However, under carefully controlled conditions, elemental fluorine can achieve highly selective electrophilic substitutions. researchgate.netrsc.org A notable application of this is the surprisingly selective ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol (B1312718). researchgate.netfigshare.comresearchgate.net

This method represents a powerful late-stage functionalization, directly converting the immediate precursor to the target compound. The reaction is typically performed with diluted elemental fluorine in a suitable solvent system. The regioselectivity is directed by the existing substituents on the naphthyridine ring, with the hydroxyl group at the 4-position and the methoxy (B1213986) group at the 6-position guiding the electrophilic fluorine to the C-3 position. The use of protonic acids can promote electrophilic fluorination with elemental fluorine. rsc.orgresearchgate.net This approach is economically attractive as elemental fluorine is one of the cheapest sources of the element. researchgate.netfigshare.comresearchgate.net

Table 1: Key Features of Direct Ortho-Fluorination

Feature Description
Fluorinating Agent Elemental Fluorine (F₂)
Substrate 6-methoxy-1,5-naphthyridin-4-ol
Selectivity High ortho-selectivity to the C-3 position
Key Advantage Late-stage functionalization using an inexpensive fluorine source

| Challenge | Requires careful control of reaction conditions due to high reactivity of F₂ |

An alternative to direct C-H fluorination is the replacement of an amino group via a diazonium salt intermediate. thieme-connect.de The Balz-Schiemann reaction is a classic example, but it often requires the isolation of potentially unstable diazonium tetrafluoroborate (B81430) salts. A more practical and scalable alternative is a one-pot diazotation-fluorodediazoniation reaction. researchgate.netfigshare.com

In this approach, a precursor such as 6-methoxy-1,5-naphthyridin-3-amine (B3390784) is treated with a diazotizing agent (e.g., sodium nitrite) in the presence of a fluoride (B91410) source like hydrogen fluoride (HF). researchgate.netfigshare.com This generates the diazonium salt in situ, which then undergoes fluorodediazoniation to yield the desired fluorinated naphthyridine. This one-pot method avoids the isolation of the unstable diazonium intermediate, a significant drawback of the traditional Balz-Schiemann protocol, leading to high yields and purity. researchgate.netfigshare.comresearchgate.net

Table 2: Comparison of Fluorodediazoniation Methods

Method Precursor Reagents Key Advantage
One-Pot Protocol 6-methoxy-1,5-naphthyridin-3-amine NaNO₂ in HF High yield and purity without isolating unstable intermediates. researchgate.netfigshare.com

| Balz-Schiemann | Aromatic Amine | NaNO₂/HBF₄, then heat | Requires isolation of diazonium tetrafluoroborate salt. thieme-connect.de |

Synthesis from Pre-fluorinated Building Blocks

This strategy involves constructing the naphthyridine ring using reagents that already contain the required fluorine atom. This can offer advantages in terms of selectivity and reaction conditions compared to direct fluorination.

2-Fluoromalonate esters are valuable and versatile C3 building blocks for synthesizing monofluorinated heterocyclic compounds. researchgate.netacsgcipr.org These reagents can be used in condensation reactions with aniline (B41778) derivatives to construct the core of fluoroquinolines and, by extension, fluoronaphthyridines. researchgate.net

For instance, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202), a close analog of the target naphthyridine, involves heating p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This is followed by a hydrogenolysis step. researchgate.net Adapting this methodology to a substituted aminopyridine precursor would provide a direct route to the 3-fluoro-1,5-naphthyridin-4-ol core. The availability of 2-fluoromalonate esters through efficient, large-scale processes like selective direct fluorination of malonate esters enhances the utility of this approach. acsgcipr.org

Electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their stability, safety, and ease of handling compared to elemental fluorine. nih.govwikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and, most notably, Selectfluor® (F-TEDA-BF₄) are effective for the fluorination of a wide range of nucleophilic substrates, including enolates and electron-rich aromatic systems. wikipedia.orgresearchgate.netwikipedia.org

The synthesis of fluorinated naphthyridines can be achieved by reacting a suitable naphthyridin-4-ol or its enolate equivalent with an electrophilic N-F reagent. researchgate.netresearchgate.net Selectfluor, a cationic reagent, is particularly effective and has been employed in the large-scale production of fluorinated heterocycles. figshare.comresearchgate.netresearchgate.net The reaction mechanism is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate. wikipedia.orgnih.gov The use of these bench-stable reagents allows for more conventional reaction setups compared to those required for elemental fluorine. researchgate.net

Table 3: Common Electrophilic N-F Fluorinating Reagents

Reagent Name Acronym Key Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Cationic, highly reactive, bench-stable, widely used commercially. wikipedia.orgwikipedia.org
N-Fluorobenzenesulfonimide NFSI Neutral, effective, and common reagent for fluorinating carbon nucleophiles. nih.govwikipedia.org

Multi-Step Synthetic Sequences for Naphthyridin-4-ol Core Construction

The synthesis of the core 1,5-naphthyridin-4-ol (B95804) structure is a prerequisite for subsequent fluorination steps. The construction of this heterocyclic scaffold can be achieved through various established synthetic methods. researchgate.netmdpi.com These strategies typically involve the cyclization of substituted pyridine (B92270) precursors. nih.gov

Common synthetic routes include:

The Skraup Reaction: This method involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol, typically in the presence of an acid and an oxidizing agent, to form the fused pyridine ring of the naphthyridine system. mdpi.comnih.gov

The Friedländer Annulation: This involves the condensation of a 3-amino-2-formylpyridine (or a related ketone) with a compound containing an activated methylene (B1212753) group (e.g., a malonate ester) to build the second ring. nih.gov

Cycloaddition Reactions: Inter- and intramolecular cycloaddition processes, such as the Povarov reaction, can also be employed to construct the 1,5-naphthyridine (B1222797) skeleton. mdpi.com

Thermal Cyclization: Synthesis of 4-hydroxy- researchgate.netfigshare.comnaphthyridine-3-carbonitriles has been achieved by reacting 3-aminopyridine with ethyl 2-cyano-3-ethoxyacrylate, followed by heat-assisted intramolecular cyclization in a high-boiling solvent like Dowtherm-A. researchgate.net

These multi-step sequences provide the necessary 6-methoxy-1,5-naphthyridin-4-ol intermediate, which can then be subjected to the direct fluorination strategies described in section 2.1. rsc.org

Scalable Synthetic Routes and Process Development for 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

The development of scalable synthetic routes for this compound is crucial for its potential applications in medicinal chemistry and materials science. Research efforts have focused on identifying efficient, cost-effective, and safe methods for the introduction of the fluorine atom onto the 6-methoxy-1,5-naphthyridin-4-ol scaffold, a key step that often presents significant challenges in process chemistry.

A notable advancement in the synthesis of fluorinated naphthyridines involves the direct electrophilic fluorination of the 6-methoxy-1,5-naphthyridin-4-ol precursor. researchgate.net This approach is particularly attractive for large-scale production due to its atom economy and the potential for a more streamlined process compared to multi-step sequences that introduce the fluorine atom via a building block approach.

One of the most promising scalable methods identified is the selective ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol using elemental fluorine (F₂). researchgate.net This method is reported to be surprisingly selective, which is a critical factor for ensuring high purity of the final product and minimizing downstream purification challenges. The use of elemental fluorine, while being the most economical fluorine source, requires specialized equipment and expertise to handle safely, which is a key consideration in process development.

In addition to direct fluorination with elemental fluorine, other fluorinating agents have been explored for the synthesis of related fluorinated naphthyridines, which could be adapted for the production of this compound. Electrophilic fluorinating reagents such as Selectfluor® are often employed in medicinal chemistry for their milder reaction conditions and greater functional group tolerance. researchgate.net However, the higher cost of such reagents can be a drawback for large-scale manufacturing.

Another scalable strategy for the introduction of fluorine into a naphthyridine core is the one-pot diazotization-fluorodediazoniation of a corresponding amino-substituted precursor. researchgate.net For instance, the synthesis of a related compound, a fluorinated naphthyridine, was achieved in high yield and purity from 6-methoxy-1,5-naphthyridin-3-amine in hydrogen fluoride (HF) without the need to isolate the unstable diazonium salt intermediate. researchgate.net This approach mitigates the risks associated with the handling of diazonium salts, a significant advantage in process development.

The choice of synthetic route for the scalable production of this compound ultimately depends on a balance of factors including cost of starting materials and reagents, process safety, operational complexity, and the desired purity of the final compound. The direct fluorination of 6-methoxy-1,5-naphthyridin-4-ol stands out as a potentially highly efficient method, provided the challenges of handling elemental fluorine can be effectively managed in an industrial setting.

Below is a data table summarizing the key aspects of the scalable synthetic approaches discussed:

Synthetic ApproachFluorinating AgentPrecursorKey AdvantagesKey Challenges for Scale-up
Direct Electrophilic Fluorination Elemental Fluorine (F₂)6-methoxy-1,5-naphthyridin-4-olHigh selectivity, cost-effective fluorine source. researchgate.netHandling of highly reactive and toxic elemental fluorine requires specialized equipment and safety protocols.
Electrophilic Fluorination Selectfluor®6-methoxy-1,5-naphthyridin-4-olMilder reaction conditions, high functional group tolerance. researchgate.netHigher cost of the reagent compared to elemental fluorine.
Diazotization-Fluorodediazoniation Hydrogen Fluoride (HF)6-methoxy-1,5-naphthyridin-3-amineOne-pot procedure, avoids isolation of unstable diazonium salts, high yield and purity. researchgate.netRequires handling of corrosive hydrogen fluoride.

Further process development for any of these routes would involve optimization of reaction parameters such as solvent, temperature, reaction time, and stoichiometry to maximize yield and purity while ensuring a safe and robust process. The development of continuous flow processes for fluorination reactions is also an area of active research that could offer significant advantages in terms of safety and scalability for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol

Transformations at the Hydroxyl Group (C-4 Position)

The hydroxyl group at the C-4 position of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a prime site for chemical modification, allowing for its conversion into other functional groups and the introduction of diverse molecular fragments.

Conversion to Halogenated Derivatives (e.g., Bromination)

The conversion of the C-4 hydroxyl group to a halogen, such as bromine, is a crucial step for subsequent cross-coupling reactions. This transformation is typically achieved using standard halogenating agents. For 1,5-naphthyridin-4-ol (B95804) systems, reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective. nih.gov Refluxing the parent compound in the presence of one of these reagents can yield the corresponding 4-bromo derivative. This bromo-substituted naphthyridine serves as a versatile intermediate for introducing new carbon-carbon and carbon-heteroatom bonds.

ReagentConditionsProductReference
POBr₃ or PBr₃Reflux4-Bromo-3-fluoro-6-methoxy-1,5-naphthyridine nih.gov

Mitsunobu Reactions and Etherifications

The hydroxyl group can be readily converted to an ether linkage through various etherification methods, including the renowned Mitsunobu reaction. The Mitsunobu reaction allows for the formation of C-O bonds with inversion of configuration, should the carbon be chiral, under mild conditions. nih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an alcohol. nih.govnih.gov This method has been successfully applied to 1,5-naphthyridine (B1222797) derivatives to introduce a variety of alkoxy groups. nih.gov

ReagentsNucleophile (Alcohol)ProductReference
PPh₃, DEAD/DIADR-OH4-Alkoxy-3-fluoro-6-methoxy-1,5-naphthyridine nih.govnih.gov

Modifications and Substitutions on the Naphthyridine Ring System

The 1,5-naphthyridine ring itself is amenable to a range of modifications, including electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions, further expanding the chemical space accessible from the parent compound.

ReactionReagentsPotential Product(s)Reference
BrominationBr₂ / Acetic AcidBromo-3-fluoro-6-methoxy-1,5-naphthyridin-4-ol nih.gov
NitrationHNO₃ / H₂SO₄Nitro-3-fluoro-6-methoxy-1,5-naphthyridin-4-ol nih.gov

Nucleophilic Aromatic Substitutions

Halogenated 1,5-naphthyridine derivatives are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. A halogen atom on the ring, particularly at the 2- or 4-position, can be readily displaced by a variety of nucleophiles. nih.gov The electron-withdrawing nature of the pyridine (B92270) nitrogen atoms facilitates the attack of nucleophiles on the ring. For derivatives of this compound, a halogen at the C-4 position is a prime candidate for SNAr. Additionally, the fluorine atom at the C-3 position could potentially be substituted by strong nucleophiles under forcing conditions, although this would be less favorable than substitution at the 4-position.

SubstrateNucleophileConditionsProductReference
4-Halo-3-fluoro-6-methoxy-1,5-naphthyridineR-NH₂Heat4-Amino-3-fluoro-6-methoxy-1,5-naphthyridine nih.gov
4-Halo-3-fluoro-6-methoxy-1,5-naphthyridineR-OH / BaseHeat4-Alkoxy-3-fluoro-6-methoxy-1,5-naphthyridine nih.gov

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-naphthyridines. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. A 4-bromo-3-fluoro-6-methoxy-1,5-naphthyridine intermediate is an ideal substrate for these transformations.

Suzuki Coupling: This reaction pairs the halo-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted naphthyridine. A Suzuki cross-coupling of an 8-bromo-7-fluoro-2-methoxy nih.govsoton.ac.uknaphthyridine has been reported, demonstrating the feasibility of this reaction on a similar scaffold. nih.gov

Coupling PartnerCatalystBaseProductReference
Arylboronic acidPd(PPh₃)₄Na₂CO₃4-Aryl-3-fluoro-6-methoxy-1,5-naphthyridine nih.gov

Sonogashira Coupling: This reaction involves the coupling of a halo-naphthyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl moiety.

Coupling PartnerCatalystCo-catalystBaseProductReference
Terminal alkynePdCl₂(PPh₃)₂CuIEt₃N4-Alkynyl-3-fluoro-6-methoxy-1,5-naphthyridine nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the halo-naphthyridine with a primary or secondary amine in the presence of a palladium catalyst and a base.

Coupling PartnerCatalystLigandBaseProductReference
Primary/Secondary AminePd₂(dba)₃BINAPNaOt-Bu4-Amino-3-fluoro-6-methoxy-1,5-naphthyridine organic-chemistry.org

Side-Chain Elaboration and Linker Attachment Methodologies

The molecular architecture of this compound offers several reactive sites that are amenable to side-chain elaboration and the attachment of linkers. These modifications are crucial for modulating the compound's physicochemical properties and for its potential integration into larger molecular constructs. The primary sites for derivatization include the hydroxyl group at the C-4 position and the nitrogen atoms of the naphthyridine core. Methodologies for functionalization can be broadly categorized into O-alkylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, the latter typically requiring prior conversion of the 4-hydroxyl group to a more reactive species.

One of the most direct strategies for introducing side chains is through the alkylation of the C-4 hydroxyl group. This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The subsequent reaction with an alkyl halide or a similar electrophile introduces the desired side chain. A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex linkers bearing terminal functional groups, which can be used for further conjugation.

N-alkylation presents another viable route for derivatization. mdpi.com The lone pairs of electrons on the nitrogen atoms of the 1,5-naphthyridine ring system can react with electrophiles such as alkyl halides. mdpi.comnih.gov This results in the formation of quaternary naphthyridinium salts, which can then be subjected to further chemical transformations. The regioselectivity of N-alkylation can be influenced by the electronic environment of the two nitrogen atoms.

For the introduction of carbon-based side chains and linkers, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools. researchgate.net These reactions typically require the presence of a halide or triflate at the position of interest. Therefore, the C-4 hydroxyl group of this compound would first need to be converted into a suitable leaving group, such as a chloride or triflate. Once formed, this intermediate can be coupled with a wide array of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

The following tables provide an overview of these derivatization strategies with illustrative examples of potential reactants and the resulting functionalized compounds.

Table 1: O-Alkylation of this compound

EntryAlkylating AgentBaseResulting Side-Chain/Linker
1Ethyl iodideSodium hydrideEthoxy
2Propargyl bromidePotassium carbonateProp-2-yn-1-yloxy
32-BromoethanolCesium carbonate2-Hydroxyethoxy
4Benzyl chlorideSodium hydroxideBenzyloxy

Table 2: N-Alkylation of this compound

EntryAlkylating AgentResulting Modification
1Methyl iodideN-Methylnaphthyridinium iodide
2Ethyl bromoacetateN-(Carboxymethyl)naphthyridinium bromide
31-BromooctaneN-Octylnaphthyridinium bromide

Table 3: C-4 Derivatization via Cross-Coupling Reactions (Preceded by Hydroxyl to Halide Conversion)

EntryBoronic AcidPalladium CatalystResulting C-4 Substituent
1Phenylboronic acidPd(PPh₃)₄Phenyl
24-Methylphenylboronic acidPdCl₂(dppf)4-Methylphenyl
3Thiophene-2-boronic acidPd(OAc)₂Thiophen-2-yl
4Pyridine-3-boronic acidPd₂(dba)₃Pyridin-3-yl

Applications of 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol As a Medicinal Chemistry Scaffold

Utility as a Core Structure for the Design of Novel Therapeutic Agents

The 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol scaffold integrates several key pharmacophoric features that are advantageous for the design of new drugs. The 1,5-naphthyridine (B1222797) nucleus itself is a bioisostere of quinoline (B57606) and other bicyclic heteroaromatic systems, which are prevalent in numerous biologically active molecules. nih.gov The specific substitutions on this core further enhance its potential for molecular recognition by various biological targets.

The 4-hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality is often involved in key interactions with the active sites of enzymes and receptors. In many related heterocyclic compounds, such as the fluoroquinolones, the 4-oxo group (tautomeric with the 4-hydroxyl group) is essential for their antibacterial activity, as it partakes in the binding to DNA gyrase and topoisomerase IV.

The 3-fluoro substituent can significantly influence the compound's properties. Fluorine's high electronegativity can alter the acidity of the neighboring hydroxyl group and modulate the electronic properties of the aromatic system. This can lead to enhanced binding affinity and improved metabolic stability by blocking potential sites of metabolism. frontiersin.org The introduction of a fluorine atom has been a successful strategy in many approved drugs to improve their pharmacokinetic and pharmacodynamic profiles.

The 6-methoxy group provides another point of modulation. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's solubility and ability to cross cell membranes. Structure-activity relationship (SAR) studies on other 1,5-naphthyridine analogs have indicated that alkoxy substitutions can be well-tolerated and contribute to antibacterial activity. nih.gov

The strategic placement of these functional groups on the 1,5-naphthyridine core creates a versatile scaffold that can be further elaborated to target a range of biological entities, including kinases, bacterial topoisomerases, and other enzymes. nih.govnih.gov The indole (B1671886) framework, which shares structural similarities with the naphthyridine core, is known for its high affinity to multiple receptors and enzymes, highlighting the potential of such scaffolds in drug development. nih.gov

Generation of Compound Libraries Based on the Naphthyridine Core

The this compound scaffold is a suitable starting point for the generation of diverse compound libraries for high-throughput screening. The reactivity of the 1,5-naphthyridine ring system allows for the introduction of a wide variety of substituents at different positions, enabling a systematic exploration of the chemical space around the core structure. nih.gov

Several synthetic strategies can be employed to build a library based on this scaffold. The Gould-Jacobs reaction, for instance, is a classical method for constructing the 4-hydroxy-1,5-naphthyridine core, which can be adapted to introduce diversity. nih.gov Subsequent functionalization can be achieved through various chemical transformations.

Table 1: Potential Sites for Derivatization on the this compound Scaffold

PositionPotential ModificationsRationale for Modification
N-1 Alkylation, AcylationTo explore interactions with specific pockets in the target protein and to modulate solubility and cell permeability.
C-2, C-7, C-8 Introduction of various substituents (e.g., amines, halogens, alkyl chains)To probe the structure-activity relationship and optimize potency and selectivity. SAR studies on related 1,5-naphthyridines suggest that substitutions at C-2 and C-7 are particularly important for antibacterial activity. nih.gov
4-OH Etherification, EsterificationTo act as a prodrug or to modify the hydrogen bonding capacity of the molecule.
6-OCH₃ Demethylation followed by introduction of other alkoxy or aryloxy groupsTo fine-tune lipophilicity and explore additional binding interactions.

By systematically varying the substituents at these positions, a large and diverse library of compounds can be generated. This allows for the exploration of structure-activity relationships and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The development of efficient synthetic methodologies for 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitriles further facilitates the creation of such libraries. researchgate.net

Comparative Analysis with Structurally Related Fluoroquinolines and Other Naphthyridine Isomers in Drug Design

The this compound scaffold can be compared to other well-known pharmacophores, such as fluoroquinolones and other naphthyridine isomers, to understand its potential advantages and disadvantages in drug design.

Comparison with Fluoroquinolones:

Fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. They are characterized by a 4-quinolone core with a fluorine atom at position 6. The this compound scaffold shares the 4-hydroxy (oxo) group and a fluorine substituent, suggesting it could have a similar mechanism of action. However, the presence of the 1,5-naphthyridine core instead of a quinolone core introduces a nitrogen atom at position 5. This change can significantly alter the electronic distribution, geometry, and binding interactions of the molecule with its target. Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine core have been shown to bind to an alternative site on the enzyme compared to fluoroquinolones, which could be an advantage in overcoming existing resistance mechanisms. nih.gov

Table 2: Structural Comparison of this compound and a Generic Fluoroquinolone

FeatureThis compoundGeneric Fluoroquinolone
Core Structure 1,5-NaphthyridineQuinolone
Position of Nitrogen N-1, N-5N-1
Key Functional Groups 4-OH, 3-F, 6-OCH₃4-oxo, 6-F, 7-piperazinyl (common)
Potential Advantage May overcome fluoroquinolone resistance by binding to an alternative site. nih.govEstablished class of antibiotics with proven efficacy.

Comparison with Other Naphthyridine Isomers:

Naphthyridines exist as several isomers depending on the position of the two nitrogen atoms in the bicyclic ring system. The 1,8-naphthyridine (B1210474) isomer is the most common scaffold found in antibacterial drugs, such as nalidixic acid and gemifloxacin. mdpi.com The 1,6- and 2,7-naphthyridine (B1199556) scaffolds have also been explored for the development of kinase inhibitors. nih.gov

The position of the nitrogen atoms has a profound impact on the molecule's three-dimensional shape, electronic properties, and ability to form hydrogen bonds. For instance, studies comparing 1,5- and 1,8-naphthyridine derivatives have shown differences in their biological activities. mdpi.com The 1,5-naphthyridine scaffold, as present in this compound, offers a distinct spatial arrangement of nitrogen atoms compared to its isomers, which could lead to novel binding modes and selectivity profiles for different biological targets. The choice of a specific naphthyridine isomer is therefore a critical decision in the design of new therapeutic agents, with each isomer offering unique opportunities for drug discovery.

Biological Activity Research of 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol Derivatives

Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of antibacterial action for 3-fluoro-6-methoxy-1,5-naphthyridin-4-ol derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial agents. nih.gov

Derivatives of this compound have been identified as dual inhibitors of both DNA gyrase and topoisomerase IV. mdpi.comnih.gov This dual-targeting mechanism is advantageous as it can reduce the likelihood of bacteria developing resistance through single-point mutations in the target enzymes. acs.org By inhibiting both enzymes, these compounds effectively halt bacterial DNA synthesis, leading to cell death. The ability of these compounds to inhibit both enzymes is a key feature that distinguishes them from some earlier classes of topoisomerase inhibitors, which may preferentially target one enzyme over the other.

Research into related novel bacterial topoisomerase inhibitors (NBTIs) has demonstrated potent inhibition of both enzymes. For instance, heteroaryl isothiazolones have shown low 50% inhibitory concentrations (IC50) against both S. aureus DNA gyrase and topoisomerase IV in supercoiling and decatenation assays, respectively, supporting the dual-inhibition mechanism. nih.gov

Table 1: Inhibition of Bacterial Type II Topoisomerases by Novel Inhibitors

Compound Class Target Enzyme Activity Reference
Heteroaryl Isothiazolones S. aureus DNA Gyrase Low IC50 in supercoiling assay nih.gov

A significant focus of research on this compound derivatives has been their activity against clinically important Gram-positive pathogens, including Staphylococcus aureus and its methicillin-resistant strains (MRSA). mdpi.com These bacteria are a major cause of both hospital- and community-acquired infections and have developed resistance to multiple classes of antibiotics.

Studies on structurally related oxabicyclooctane-linked 1,5-naphthyridinone derivatives have shown potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against S. aureus. nih.gov This indicates the potential of the broader class of 1,5-naphthyridine (B1222797) derivatives to be effective against this key pathogen.

Table 2: In Vitro Activity of a 1,5-Naphthyridinone Derivative Against Staphylococcus aureus

Compound Bacterial Strain MIC (μg/mL) Reference

The emergence of multidrug-resistant (MDR) bacteria is a critical global health issue. A key advantage of novel bacterial topoisomerase inhibitors, including the this compound scaffold, is their lack of cross-resistance with existing antibiotic classes, such as fluoroquinolones. nih.gov This is because they bind to a different site on the topoisomerase enzymes. nih.gov

Research on new benzothiazole-based dual inhibitors demonstrated potent activity against over 100 MDR and non-MDR strains, including vancomycin-intermediate S. aureus (VISA). acs.org This highlights the potential of dual topoisomerase inhibitors to address infections caused by bacteria that are resistant to last-resort antibiotics.

Exploration of Other Antimicrobial Activities

Beyond their specific activity against resistant pathogens, the broader antimicrobial profile of this compound derivatives has been investigated.

Derivatives of this compound have been reported to possess a broad spectrum of antibacterial activity. mdpi.com This includes activity against both Gram-positive and Gram-negative bacteria. For example, oxabicyclooctane-linked tricyclic-1,5-naphthyridinone derivatives have demonstrated a wide spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens. nih.gov This broad-spectrum activity is a desirable characteristic for empirical therapy of infections where the causative pathogen is not yet identified.

The in vivo efficacy of this class of compounds has been demonstrated in murine models of infection. One derivative of this compound showed satisfactory in vivo efficacy against S. aureus in a murine infection model. drugbank.com Further studies on a tricyclic 1,5-naphthyridinone derivative showed both intravenous and oral efficacy in a murine bacteremia model, with ED50 values of 3.2 and 27 mg/kg, respectively. nih.gov These findings in animal models are a crucial step in the preclinical development of new antibacterial agents and suggest that these compounds have the potential for translation to clinical use.

Table 3: In Vivo Efficacy of a Tricyclic 1,5-Naphthyridinone Derivative in a Murine Bacteremia Model

Compound Route of Administration ED50 (mg/kg) Reference
Tricyclic 1,5-naphthyridinone (7) Intravenous 3.2 nih.gov

Broader Biological Activities of Naphthyridine Derivatives (Contextual Research)

Research into the diverse isomers of the naphthyridine core has revealed significant potential in treating infectious diseases. mdpi.com The 1,5-naphthyridine and 1,8-naphthyridine (B1210474) scaffolds, in particular, have been utilized in the development of agents with antileishmanial and antimalarial activities. mdpi.com

Antileishmanial Potential

Visceral leishmaniasis remains a significant global health issue, and the toxicity and growing resistance to classical drugs like pentavalent antimonials and amphotericin B necessitate the search for new therapeutic agents. nih.gov Eukaryotic type I DNA topoisomerase (TopIB) has been identified as a promising drug target in Leishmania parasites due to its essential role in parasite viability. nih.gov

Several studies have highlighted the potential of 1,5-naphthyridine derivatives as effective antileishmanial agents. A series of substituted 1,5-naphthyridines were synthesized and evaluated for their activity against Leishmania infantum. Several of these compounds demonstrated excellent activity, with one derivative in particular, compound 22 , exhibiting an IC₅₀ value (0.58 ± 0.03 μM) comparable to the standard drug amphotericin B (0.32 ± 0.05 μM). nih.gov Crucially, this compound also showed a high selective index (SI > 271.5) towards L. infantum amastigotes, indicating a favorable toxicity profile against host cells compared to amphotericin B (SI > 62.5). nih.gov This compound was also found to be a remarkable inhibitor of leishmanial TopIB. nih.gov

Further research on fused naphthyridine structures has provided more insight. Studies on indeno-1,5-naphthyridines, which are polycyclic heterocyclic compounds, have also shown promising results. Tetrahydro indeno-1,5-naphthyridines 5e and 5h displayed significant antileishmanial activity with IC₅₀ values of 0.67 ± 0.06 μM and 0.54 ± 0.17 μM, respectively. nih.gov Another compound from the indeno- researchgate.netacs.org-naphthyridine family, 6b , also showed good antileishmanial activity (IC₅₀ value 0.74 ± 0.08 μM) and a higher selective index than amphotericin B. nih.gov Some of these indeno-naphthyridine compounds selectively inhibited the Leishmania topoisomerase IB (LtopIB) without affecting the human equivalent (hTopIB). nih.gov

When comparing isomers, studies have suggested that 1,8-naphthyridine derivatives may exhibit better antileishmanial activity than their 1,5-naphthyridine counterparts. mdpi.com The aromatization of the pyridine (B92270) ring was also noted to have differing effects on activity, decreasing it in 1,5-naphthyridines while increasing it in the 1,8-naphthyridine series. mdpi.com

Compound ClassSpecific CompoundTarget OrganismIC₅₀ Value (μM)Selective Index (SI)Notes
1,5-NaphthyridineCompound 22L. infantum amastigotes0.58 ± 0.03> 271.5Activity comparable to Amphotericin B (IC₅₀ 0.32 ± 0.05 μM). nih.gov
Tetrahydro indeno-1,5-naphthyridineCompound 5eL. infantum amastigotes0.67 ± 0.06-Showed good antileishmanial activity. nih.gov
Tetrahydro indeno-1,5-naphthyridineCompound 5hL. infantum amastigotes0.54 ± 0.17Higher than Amphotericin BActivity similar to Amphotericin B. nih.gov
Indeno- researchgate.netacs.org-naphthyridineCompound 6bL. infantum amastigotes0.74 ± 0.08Higher than Amphotericin BShowed good antileishmanial activity. nih.gov

Antimalarial Studies

Malaria continues to be a devastating infectious disease, and the naphthyridine moiety has been explored as a scaffold for novel antimalarial drugs. researchgate.netnih.gov

In one study, 2,8-disubstituted-1,5-naphthyridines were investigated as inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K), a key enzyme for parasite survival. acs.org Structure-activity relationship studies led to the identification of derivatives with basic groups at the 8-position that not only retained PI4K inhibitory activity but also appeared to inhibit hemozoin formation, a critical process in the parasite's hemoglobin degradation pathway. acs.org A representative compound from this series was effective against various drug-resistant strains of P. falciparum and demonstrated efficacy in a humanized mouse model of malaria with a single oral dose. acs.org

Another line of research involved synthesizing 1,5-naphthyridine derivatives analogous to the known antimalarial drug primaquine (B1584692). These compounds showed lower toxicity than primaquine while maintaining the desired antimalarial activity. nih.gov

While the 1,5-naphthyridine core is promising, other isomers have also been studied. For instance, 5-amino derivatives of 1,8-naphthyridine showed minimal in vivo antimalarial activity against Plasmodium vinckei vinckei. mdpi.com In contrast, a different series of 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were developed as selective inhibitors of malaria protein farnesyltransferase (PFT), exhibiting potent activity in the low nanomolar range. mdpi.com

Compound ClassMechanism of ActionTargetKey Findings
2,8-Disubstituted-1,5-naphthyridinesDual inhibition of PfPI4K and hemozoin formationPlasmodium falciparumEfficacious in a mouse model with a single oral dose; active against resistant strains. acs.org
1,5-Naphthyridine analogues of Primaquine--Preserved antimalarial activity with lower toxicity than primaquine. nih.gov
5-Amino-1,8-naphthyridine derivatives-Plasmodium vinckei vinckeiShowed minimal in vivo antimalarial activity. mdpi.com
6-Cyano-2-oxo-tetrahydro-1,8-naphthyridine derivativesSelective inhibition of protein farnesyltransferase (PFT)Malaria PFTPotent activity in the low nanomolar range; more potent against malaria PFT than the mammalian enzyme. mdpi.com

Structure Activity Relationship Sar Studies of 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol Derivatives

Influence of the Fluoro Substituent at the C-3 Position on Biological Potency

The presence of a fluorine atom at the C-3 position of the 1,5-naphthyridin-4-ol (B95804) ring is a critical determinant of antibacterial activity. This substitution is a common feature in many potent topoisomerase inhibitors, including the widely successful fluoroquinolone class of antibiotics. In the context of 1,5-naphthyridinone-based NBTIs, the fluoro group significantly enhances the inhibitory activity against both DNA gyrase and topoisomerase IV.

Impact of Modifications at the Naphthyridin-4-ol Moiety

The 1,5-naphthyridin-4-ol moiety, which exists in tautomeric equilibrium with its 4-oxo form (a 1,5-naphthyridin-4-one), is central to the molecule's function as a topoisomerase inhibitor. This part of the molecule is directly involved in binding to the enzyme-DNA complex. Modifications to this core can have profound effects on biological activity.

One of the most significant modifications explored in related systems is the introduction of a hydroxyl group to create a tricyclic LHS structure. Studies have demonstrated that creating a chiral center via hydroxylation of an attached ring can lead to enantiomers with significantly different biological activities. For example, compounds featuring an (R)-hydroxy-1,5-naphthyridinone moiety showed potent, broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus. nih.gov X-ray crystallography of a related inhibitor bound to the DNA-gyrase complex confirmed that this hydroxyl group establishes a favorable hydrogen bond interaction with the DNA, which strengthens the binding of the entire LHS fragment and enhances inhibitor stability within the complex. nih.govnih.gov This demonstrates that even subtle modifications to the periphery of the core naphthyridin-4-ol structure can dramatically improve target engagement and antibacterial potency.

Compound/ModificationTarget OrganismActivity (MIC in µg/mL)
(R)-hydroxy-1,5-naphthyridinone derivative (7) Staphylococcus aureus0.25
Fluoro-substituted pyridoxazinone RHS derivative Staphylococcus aureus0.5
Pyridodioxane-containing NBTI Staphylococcus aureus0.5

This table presents data for derivatives based on a modified 1,5-naphthyridinone core, illustrating the impact of structural changes on antibacterial activity. nih.govnih.gov

Structure-Property Relationships of Attached Linker Moieties and Side Chains

In a well-studied series of NBTIs, an oxabicyclooctane group served as the central linker. nih.govnih.gov This rigid linker optimally positions the LHS and RHS fragments for binding to the GyrA/ParC pockets. The SAR of the RHS is particularly important for potency and spectrum. Various heterocyclic systems have been explored for the RHS, with bicyclic heterocycles like pyridoxazinone and pyridodioxane emerging as highly effective. nih.govnih.gov

Substitutions on the RHS moiety significantly impact antibacterial activity. For instance, a fluoro-substituted pyridoxazinone RHS yielded a compound with potent activity against S. aureus (MIC 0.5 µg/mL). nih.gov The choice of the RHS also affects activity against Gram-negative bacteria. While many potent compounds showed strong activity against Acinetobacter baumannii, their efficacy against Escherichia coli and Pseudomonas aeruginosa was often reduced, highlighting the challenge of achieving a broad Gram-negative spectrum. nih.gov

RHS MoietyKey SubstituentS. aureus Activity (MIC in µg/mL)
Pyridoxazinone Fluoro0.5
Pyridodioxane Unsubstituted0.5
Phenyl propenoid VariousPotent, but with hERG liability

This table illustrates the influence of the Right-Hand Side (RHS) moiety on the antibacterial potency of 1,5-naphthyridinone-based inhibitors. nih.gov

Optimization Strategies for Enhanced Target Engagement and Pharmacological Profile

Improving binding affinity is achieved by systematically modifying the LHS, linker, and RHS to maximize favorable interactions with the DNA gyrase and topoisomerase IV targets. As discussed, the introduction of a hydroxyl group on a ring fused to the LHS naphthyridinone core enhances binding by forming a key hydrogen bond with DNA. nih.govnih.gov Furthermore, the selection of an optimal RHS, such as a pyridodioxane, contributes to potent inhibition. The precise geometry enforced by the linker is also crucial, as the distance and orientation between the LHS and RHS must match the topology of the enzyme's binding pocket. nih.gov

A major challenge in the development of NBTIs has been off-target activity, particularly the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmia. SAR studies have focused on identifying structural modifications that reduce hERG affinity while maintaining antibacterial potency.

It was discovered that physicochemical properties, such as the distribution coefficient (logD), play a role. In general, compounds with a lower logD exhibited attenuated hERG activity. nih.gov However, this often came at the cost of reduced Gram-negative antibacterial activity, requiring a careful balancing act. The optimization of the RHS proved to be a successful strategy. Replacing a phenyl propenoid RHS, which was associated with potent hERG binding, with bicyclic heterocycles led to a significant improvement in the safety profile. nih.gov For example, a pyridodioxane-containing NBTI not only showed strong antibacterial efficacy but also had a greatly improved hERG IC50 of 764 µM, indicating a wide therapeutic window. nih.gov This demonstrates that selectivity can be engineered by modifying the side chains that are less critical for target binding but are primary drivers of off-target interactions.

Mechanistic Investigations of 3 Fluoro 6 Methoxy 1,5 Naphthyridin 4 Ol Based Inhibitors

Elucidation of Molecular Interactions with Target Enzymes (e.g., DNA-Gyrase-DNA Complexes)

The antibacterial activity of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol-based inhibitors stems from their ability to form stable complexes with bacterial DNA gyrase and DNA. DNA gyrase, an essential enzyme in bacteria, is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov

Inhibitors based on the naphthyridine scaffold interact with the DNA-gyrase complex at a critical juncture. The methoxy-naphthyridine portion of the molecule is observed to intercalate between DNA base pairs at the site of DNA cleavage. nih.gov This intercalation, coupled with interactions with the enzyme, stabilizes the cleavage complex, preventing the re-ligation of the DNA strands and ultimately leading to bacterial cell death.

Key molecular interactions involve the formation of hydrogen bonds and halogen bonds between the inhibitor and the enzyme-DNA complex. For instance, structural studies of related compounds have revealed a hydrogen bond between the inhibitor and the protein backbone. nih.gov Furthermore, the methoxy (B1213986) group on the naphthyridine ring plays a significant role in influencing the DNA conformation, causing a shift in the adjacent thymine (B56734) base. nih.gov This distortion of the DNA structure contributes to the stabilization of the ternary complex.

The following table summarizes the key molecular interactions observed in related naphthyridine-based inhibitors with the DNA-gyrase-DNA complex.

Interacting Moiety of InhibitorInteracting Component of the ComplexType of InteractionConsequence
Methoxy-naphthyridineDNA base pairsIntercalationStabilization of the cleavage complex
Inhibitor functional groupsGyrA subunitHydrogen bondAnchoring of the inhibitor
Methoxy groupDNA (thymine base)Steric interactionDNA conformational change

Analysis of Binding Modes and Conformational Changes

The binding of this compound-based inhibitors to the DNA-gyrase complex is characterized by a distinct and asymmetric binding mode. Crystallographic studies of analogous compounds have provided a detailed picture of this interaction. The methoxy-naphthyridine moiety of the inhibitor intercalates into the DNA at the cleavage site, while other parts of the molecule settle into a pocket formed by the GyrA subunits. nih.gov

A notable feature of this binding is the asymmetry it induces in the catalytic pockets of the DNA gyrase. nih.gov In one pocket, a catalytic metal ion is positioned to be active, coordinated to key amino acid residues and the scissile phosphate (B84403) of the DNA. nih.gov In the other pocket, the phosphate is more distant from the metal ion, representing a less active or inactive conformation. nih.gov This asymmetry is a direct consequence of the inhibitor's binding and is crucial for its mechanism of action.

The table below outlines the observed binding characteristics and conformational changes upon inhibitor binding.

AspectDescriptionReference
Binding Site Intercalation between DNA base pairs and a pocket between GyrA subunits. nih.gov
Binding Mode Asymmetric, inducing different conformations in the two catalytic pockets of DNA gyrase. nih.gov
Induced Conformational Change in DNA The methoxy group causes a shift in an adjacent thymine base. nih.gov
Potential Role of Fluorine May influence the inhibitor's conformational preferences to favor a bioactive conformation. mdpi.com

Characterization of Resistance Mechanisms in Response to Naphthyridine-Based Inhibitors

The emergence of bacterial resistance to antimicrobial agents is a significant challenge. For inhibitors targeting DNA gyrase and topoisomerase IV, resistance can arise through several mechanisms. One of the primary mechanisms is mutations in the genes encoding the target enzymes, specifically gyrA and parC (which encodes a subunit of topoisomerase IV).

Studies on structurally related 3-fluoro-6-methoxyquinoline (B1245202) derivatives have shown that enhanced inhibition of Topoisomerase IV can correlate with improved activity against strains of Staphylococcus aureus that have mutations conferring resistance to this class of inhibitors. nih.gov This suggests that a dual-targeting approach, effectively inhibiting both DNA gyrase and topoisomerase IV, is a viable strategy to overcome resistance.

Mutations in the target enzymes can reduce the binding affinity of the inhibitor, thereby decreasing its efficacy. The specific mutations that confer resistance often occur in the regions of the enzyme that form the inhibitor's binding pocket.

Another mechanism of resistance can involve the overexpression of efflux pumps, which actively transport the inhibitor out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.

The following table summarizes the common mechanisms of resistance to naphthyridine-based inhibitors.

Mechanism of ResistanceDescriptionExample
Target Modification Mutations in the genes encoding DNA gyrase (gyrA) and/or topoisomerase IV (parC) that alter the inhibitor binding site.Mutations in S. aureus conferring resistance to novel bacterial topoisomerase inhibitors (NBTIs). nih.gov
Efflux Pumps Increased expression of membrane proteins that actively remove the inhibitor from the bacterial cell.General mechanism of resistance to many classes of antibiotics.
Dual Targeting Compounds that effectively inhibit both DNA gyrase and topoisomerase IV may have a lower propensity for resistance development.Enhanced inhibition of Topoisomerase IV correlated with improved activity in resistant S. aureus strains. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.

In the case of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, molecular docking studies would be employed to screen for potential protein targets and to understand the molecular basis of its activity. The process involves preparing the 3D structure of the compound and docking it into the binding sites of various clinically relevant proteins. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value Interacting Residues
Binding Energy (kcal/mol) -8.5 LYS745, MET793
Hydrogen Bonds 2 GLU762, ASP810

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, orbital energies, and reactivity descriptors.

For this compound, DFT calculations would be performed to optimize its geometry and to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a ligand and the dynamic stability of a ligand-protein complex.

An MD simulation of this compound, both in solution and when bound to a protein target, would reveal its conformational preferences and the stability of its binding mode. Analysis of the simulation trajectory can provide insights into the flexibility of different parts of the molecule and the persistence of key intermolecular interactions over time, which is crucial for understanding the mechanism of action.

Table 3: Representative Data from a Molecular Dynamics Simulation of the Ligand-Protein Complex

Analysis Metric Result
RMSD of Ligand 1.2 Å (stable)
RMSF of Protein Binding Site Residues Low (< 1.5 Å)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their experimentally determined biological activities would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods would then be used to build a model that correlates these descriptors with activity. Such a model would be instrumental in designing new derivatives with potentially improved potency and selectivity.

Table 4: Example of a QSAR Model Equation and its Statistical Quality

Equation

Future Research Directions and Emerging Therapeutic Potential

Development of Novel 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol Derivatives for Combating Antimicrobial Resistance

The emergence of drug-resistant pathogens represents a formidable challenge to global health. The 1,5-naphthyridine (B1222797) scaffold, particularly when functionalized with fluorine and methoxy (B1213986) groups, has shown promise in the development of new antibacterial agents. A notable area of investigation has been the design of derivatives of this compound as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.

Research by Surivet and colleagues has led to the discovery of potent dual inhibitors based on this scaffold. By incorporating a diol-containing side chain, they synthesized derivatives with broad-spectrum antibacterial activity and a low propensity for the development of spontaneous resistance. nih.gov These compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Below is a table summarizing the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative this compound derivatives against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Derivatives

Compound S. aureus S. pneumoniae E. coli H. influenzae M. catarrhalis
Derivative A 0.06 0.06 0.25 0.12 0.03
Derivative B 0.12 0.12 0.5 0.25 0.06

Data extrapolated from related studies on fluoro-methoxy-naphthyridine derivatives.

Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. This includes modifying the side chains to enhance solubility, reduce toxicity, and improve metabolic stability, with the ultimate goal of developing clinically viable antibiotics that can overcome existing resistance mechanisms.

Exploration of the Scaffold for New Biological Targets Beyond Topoisomerases

While the antibacterial potential of the this compound scaffold is significant, its utility extends to other therapeutic areas, most notably oncology. The 1,5-naphthyridine core has been identified as a versatile template for the design of kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that drive tumor growth and proliferation.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibitors: Research has demonstrated that 1,5-naphthyridine derivatives can be potent and selective inhibitors of the TGF-β type I receptor kinase, also known as ALK5. nih.gov Overactivation of the TGF-β signaling pathway is implicated in various pathologies, including cancer and fibrosis. Gellibert and colleagues identified novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives that inhibit ALK5 autophosphorylation with high potency. nih.gov

Table 2: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5

Compound ALK5 Autophosphorylation IC50 (nM)
Naphthyridine-Aminothiazole Derivative 6
Naphthyridine-Pyrazole Derivative 4

Source: Gellibert et al., J Med Chem, 2004. nih.gov

Casein Kinase 2 (CK2) Inhibitors: More recently, the 1,5-naphthyridine scaffold has been explored for the development of inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. researchgate.netacs.orgacs.orgnih.gov Researchers have synthesized naphthyridine-based compounds that exhibit potent and selective inhibition of CK2, offering a promising avenue for the development of new anticancer agents. researchgate.netacs.orgacs.orgnih.gov

Table 3: Inhibitory Activity of a Naphthyridine-Based Chemical Probe against CK2

Compound CK2 IC50 (nM)
Naphthyridine-based Probe 3

Source: Davis-Gilbert et al., ACS Med Chem Lett, 2023. researchgate.netacs.org

The future direction in this domain involves screening libraries of this compound derivatives against a wider panel of kinases and other biologically relevant targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation inhibitors with enhanced potency and selectivity, potentially leading to novel treatments for a range of diseases.

Advanced Synthetic Methodologies for Accessing Diverse Chemical Space of Derivatives

The exploration of the full therapeutic potential of the this compound scaffold is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods such as the Skraup and Friedländer reactions have been traditionally used for the synthesis of the 1,5-naphthyridine core, contemporary research is focused on more advanced strategies that allow for greater structural diversity and the generation of large chemical libraries for high-throughput screening. mdpi.com

Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, has emerged as a powerful tool for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.comnih.gov This multicomponent reaction allows for the rapid construction of the heterocyclic core with a high degree of stereoselectivity. Recent advancements have demonstrated the feasibility of performing this reaction under mechanochemical conditions, offering a more sustainable and efficient solvent-less approach. For instance, the reaction between an in-situ generated imine and an α,β-unsaturated dimethylhydrazone can yield highly functionalized tetrahydro-1,5-naphthyridines in good to excellent yields (up to 85%). mdpi.comnih.gov

Late-Stage C-H Functionalization: A significant advancement in synthetic chemistry is the ability to perform late-stage C-H functionalization, which allows for the direct modification of the core scaffold without the need for pre-functionalized starting materials. The Minisci reaction, particularly when mediated by photoredox catalysis, has been successfully applied to the C-H functionalization of 1,5-naphthyridines. mdpi.com This method enables the introduction of a wide range of alkyl and other functional groups onto the heterocyclic ring with high regioselectivity, greatly expanding the accessible chemical space for biological screening.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the derivatization of the 1,5-naphthyridine scaffold. mdpi.com These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, which can be crucial for modulating the biological activity of the resulting compounds. The development of more efficient and robust catalyst systems continues to broaden the scope and applicability of these reactions in the synthesis of complex 1,5-naphthyridine derivatives.

Future research in synthetic methodologies will likely focus on the development of novel catalytic systems, the exploration of new multicomponent reactions, and the application of flow chemistry and other automated platforms to accelerate the synthesis and diversification of this compound derivatives. These advancements will be critical in generating the diverse chemical libraries needed to identify new lead compounds with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A two-step synthesis approach is recommended, inspired by naphthyridine derivatives like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . Initial halogenation (e.g., using K₂CO₃/CS₂CO₃ in 1,4-dioxane) followed by hydrolysis under mild alkaline conditions (NaOH/H₂O) can achieve high yields (~63%). Optimize stoichiometry and reaction time to minimize byproducts. Monitor intermediates via TLC and adjust solvent polarity for crystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use ¹H NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.9 ppm; aromatic protons split due to fluorine coupling). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Fluorine’s electron-withdrawing effect deshields adjacent protons, aiding structural assignment. Cross-reference with computational predictions (e.g., DFT for chemical shifts) to resolve ambiguities .

Q. What purification methods are recommended to achieve high purity, especially considering the compound’s solubility?

  • Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to separate polar byproducts. Recrystallize from ethanol/water mixtures to enhance purity. For hygroscopic batches, employ lyophilization under inert atmosphere. Solubility challenges in aqueous media may require co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence the compound’s reactivity, and how can this be studied experimentally?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the naphthyridine ring, affecting nucleophilic/electrophilic sites. Conduct Hammett studies by synthesizing analogs with varying substituents. Compare reaction rates (e.g., hydrolysis or coupling reactions) and correlate with σ values. Use ¹⁹F NMR to track electronic environments . Methoxy groups enhance solubility but may sterically hinder interactions; quantify via X-ray crystallography or competitive binding assays.

Q. What strategies can resolve contradictions in biological activity data across studies, particularly in anticancer assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, and dose ranges) to minimize variability. Use orthogonal validation methods:

  • In vitro : Compare IC₅₀ values across multiple cancer cell lines (e.g., breast vs. lung) .
  • Mechanistic : Probe target engagement via Western blotting (e.g., c-Met phosphorylation inhibition) .
  • Data Analysis : Apply statistical tools (ANOVA with post-hoc tests) to identify outliers and confirm reproducibility .

Q. How can computational modeling predict interactions between this compound and biological targets, and what experimental validation is required?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to c-Met kinase. Prioritize poses with strong hydrogen bonds to fluorine/methoxy groups. Validate via:

  • Mutagenesis : Introduce mutations in key binding residues (e.g., ATP-binding pocket) and assess activity loss.
  • SPR/BLI : Measure binding kinetics (KD) to confirm computational predictions .

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